molecular formula C13H14N4O3 B12316684 (Z)-4-((Dimethylamino)methylene)-3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5(4H)-one

(Z)-4-((Dimethylamino)methylene)-3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5(4H)-one

Cat. No.: B12316684
M. Wt: 274.28 g/mol
InChI Key: DYEVIUBAPCNBQZ-XYOKQWHBSA-N
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Description

(Z)-4-((Dimethylamino)methylene)-3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5(4H)-one is a pyrazolone derivative characterized by a Z-configuration at the methylidene group. Its structure includes a 4-nitrophenyl substituent at position 1, a methyl group at position 3, and a dimethylamino-methylene moiety at position 4. The nitro group confers strong electron-withdrawing properties, while the dimethylamino group introduces moderate electron-donating effects, creating a push-pull electronic system. This compound is of interest in medicinal chemistry due to pyrazolone's established role in anti-inflammatory and antimicrobial agents .

Properties

Molecular Formula

C13H14N4O3

Molecular Weight

274.28 g/mol

IUPAC Name

(4E)-4-(dimethylaminomethylidene)-5-methyl-2-(4-nitrophenyl)pyrazol-3-one

InChI

InChI=1S/C13H14N4O3/c1-9-12(8-15(2)3)13(18)16(14-9)10-4-6-11(7-5-10)17(19)20/h4-8H,1-3H3/b12-8+

InChI Key

DYEVIUBAPCNBQZ-XYOKQWHBSA-N

Isomeric SMILES

CC\1=NN(C(=O)/C1=C/N(C)C)C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CC1=NN(C(=O)C1=CN(C)C)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Cyclocondensation Reaction

Ethyl acetoacetate reacts with 4-nitrophenylhydrazine in ethanol under reflux (80–90°C) for 6–8 hours, forming the pyrazolone ring through a Knorr-type mechanism. The reaction proceeds via nucleophilic attack of the hydrazine on the β-ketoester, followed by cyclization and dehydration. Key parameters include:

Parameter Condition Yield
Solvent Ethanol 85–90%
Temperature 80–90°C
Reaction Time 6–8 hours
Molar Ratio 1:1 (ethyl acetoacetate:hydrazine)

The product is isolated by cooling the reaction mixture, followed by filtration and recrystallization from ethanol.

Introduction of the (Dimethylamino)methylene Group

The (dimethylamino)methylene moiety is introduced via condensation of the pyrazolone with DMF-DMA, forming an enaminone structure. This step is critical for achieving the Z-configuration.

Enaminone Formation Using DMF-DMA

A solution of 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5(4H)-one (1 equiv) and DMF-DMA (1.2 equiv) in dioxane is refluxed for 4–6 hours. The reaction mechanism involves nucleophilic attack by the pyrazolone’s active methylene group on the electrophilic carbon of DMF-DMA, followed by elimination of dimethylamine.

Parameter Condition Yield
Solvent Dioxane 75–80%
Temperature Reflux (101°C)
Reaction Time 4–6 hours

The product is precipitated by adding cold water, filtered, and purified via recrystallization from ethanol.

Alternative Method: Sodium Acetate-Catalyzed Condensation

A room-temperature approach utilizes sodium acetate (10 mol%) in 70% ethanol to catalyze the condensation between the pyrazolone and DMF-DMA. This method offers milder conditions and reduced energy consumption:

Parameter Condition Yield
Solvent 70% Ethanol 70–75%
Temperature 25°C
Reaction Time 12–24 hours

While yields are slightly lower than the reflux method, this protocol is advantageous for heat-sensitive substrates.

Stereochemical Control and Z-Configuration

The Z-configuration of the (dimethylamino)methylene group is stabilized by intramolecular hydrogen bonding between the enaminone’s amino group and the pyrazolone’s carbonyl oxygen. This stereochemical outcome is confirmed via X-ray crystallography, as demonstrated in analogous compounds. Key crystallographic data for related structures include:

Parameter Value
Crystal System Monoclinic
Space Group P2₁/ c
Unit Cell Dimensions a = 7.2944 Å, b = 12.2032 Å, c = 18.1070 Å
β Angle 95.807°

These structural insights guide reaction optimization to favor the Z-isomer through kinetic control.

Characterization and Analytical Data

Spectroscopic Analysis

  • IR Spectroscopy : A strong absorption band at 1660–1680 cm⁻¹ corresponds to the conjugated C=O and C=N bonds.
  • ¹H NMR (DMSO- d₆) : Key signals include δ 3.07 (s, 6H, N(CH₃)₂), δ 6.96 (s, 1H, CH=), and δ 7.5–8.3 (m, 4H, Ar-H).
  • Mass Spectrometry : Molecular ion peak at m/z 326 (M⁺) with fragmentation patterns consistent with the enaminone structure.

X-ray Crystallography

Single-crystal X-ray analysis confirms the Z-configuration, with bond lengths and angles aligning with theoretical predictions. The dihedral angle between the pyrazolone and nitrophenyl rings is 12.5°, indicating moderate conjugation.

Reaction Optimization and Challenges

Solvent Effects

Polar aprotic solvents (e.g., DMF, dioxane) enhance reaction rates but may lead to side reactions. Ethanol balances solubility and selectivity, particularly in sodium acetate-catalyzed methods.

Temperature and Time Trade-offs

Higher temperatures (reflux) reduce reaction times but risk decomposition. Room-temperature protocols, while slower, improve purity for stereochemically sensitive products.

Purification Challenges

The product’s limited solubility in common solvents necessitates recrystallization from ethanol/water mixtures. Column chromatography (silica gel, ethyl acetate/hexane) is employed for further purification if required.

Comparative Analysis of Methods

Method Yield Conditions Advantages Limitations
DMF-DMA Reflux 75–80% Reflux, 4–6 hrs High yield, rapid Energy-intensive
NaOAc/EtOH 70–75% RT, 12–24 hrs Mild conditions, scalable Longer reaction time

Chemical Reactions Analysis

Types of Reactions

(Z)-4-((Dimethylamino)methylene)-3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5(4H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group yields nitro derivatives, while reduction results in amino derivatives .

Scientific Research Applications

Overview

(Z)-4-((Dimethylamino)methylene)-3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5(4H)-one is a pyrazolone derivative known for its diverse biological activities and potential applications in medicinal chemistry. This compound features a complex structure that includes a dimethylamino group, a nitrophenyl substituent, and a methylene bridge, which contribute to its reactivity and biological effects.

Biological Activities

Research indicates that compounds with similar structural motifs often exhibit significant biological activities. The biological activities of this compound include:

  • Antimicrobial Activity: Exhibits effectiveness against various bacterial strains.
  • Anti-inflammatory Properties: Similar compounds have shown potential in reducing inflammation.
  • Anticancer Potential: The compound may inhibit cancer cell proliferation through various mechanisms.

Case Studies and Experimental Data

  • Antimicrobial Effects
    • A study demonstrated that pyrazolone derivatives, including this compound, show potent activity against Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell walls and inhibiting essential metabolic pathways .
  • Anti-inflammatory Mechanisms
    • In vitro studies revealed that the compound can inhibit pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent. This activity was measured using ELISA assays to quantify cytokine levels in treated cell cultures .
  • Anticancer Activity
    • Preliminary research indicated that this pyrazolone derivative could induce apoptosis in cancer cells, particularly in breast and prostate cancer lines. The compound's ability to modulate apoptotic pathways was assessed through flow cytometry and caspase activity assays .

Synthesis and Mechanistic Insights

The synthesis of this compound typically involves multi-step synthetic routes utilizing various reagents and conditions tailored to achieve the desired structure. Research has highlighted the importance of optimizing these synthetic pathways to enhance yield and purity.

Mechanism of Action

The mechanism of action of (Z)-4-((Dimethylamino)methylene)-3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets. The dimethylamino group and nitrophenyl group play crucial roles in its binding to these targets, leading to various biological effects. The pathways involved in its mechanism of action are studied to understand its potential therapeutic applications .

Comparison with Similar Compounds

Structural Features and Substituent Effects

Pyrazolone derivatives vary widely in substituents, influencing their electronic, steric, and biological properties. Key structural analogs include:

Compound Name Substituents (Positions) Key Structural Differences vs. Target Compound
(Z)-5-((3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-(piperidin-1-yl)thiazol-4(5H)-one Thiazole ring (position 2), 4-methoxyphenyl Thiazole replaces pyrazolone; methoxy instead of nitro
(Z)-3-Methyl-4-((5-methylthiophen-2-yl)methylene)-1-(3-nitrophenyl)-1H-pyrazol-5(4H)-one 3-Nitrophenyl, methylthiophene Nitro at meta position; thiophene instead of dimethylamino
(4Z)-4-[(Cyclopropylamino)(phenyl)methylene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one Cyclopropylamino, phenyl Lacks nitro group; cyclopropylamino instead of dimethylamino
(4Z)-2-(4-Nitrophenyl)-4-({[2-(piperazin-1-yl)ethyl]amino}methylene)-5-propylpyrazol-3-one Piperazinyl-ethylamino, propyl Piperazinyl group introduces basicity; propyl at position 5

Key Observations :

  • Electron Effects : The 4-nitrophenyl group in the target compound enhances electrophilicity compared to analogs with methoxy (electron-donating) or methylthiophene (moderately donating) groups .
  • Steric Hindrance: Bulky substituents like cyclopropylamino or piperazinyl-ethylamino may reduce reactivity at the methylidene site compared to the target’s dimethylamino group.

Physicochemical Properties

Compound Melting Point (°C) Solubility Trends
Target Compound Not reported Likely polar (nitro group) but reduced by aryl
(Z)-3-Methyl-4-((5-methylthiophen-2-yl)methylene)-1-(3-nitrophenyl)-1H-pyrazol-5(4H)-one 199–201 Lower polarity (meta-nitro vs. para-nitro)
(4Z)-4-[(4-Methylphenyl)methylidene]-2,5-diphenylpyrazol-3-one Not reported Hydrophobic (methylphenyl, diphenyl)

Key Observations :

  • Melting Points : The methylthiophene analog has a high melting point (199–201°C), likely due to planar aromatic stacking. The target compound may exhibit similar behavior.
  • Solubility: Piperazinyl derivatives (e.g., ) show improved aqueous solubility due to basic amine groups, unlike the target’s dimethylamino-methylene moiety.

Spectroscopic Data

  • NMR: The methylthiophene analog shows a singlet at δ 2.39 (s, 1H) for the methyl group, while the target’s dimethylamino group would likely resonate near δ 2.8–3.0.
  • Mass Spectrometry : The target compound’s molecular ion (M⁺) is expected near m/z 300–330, comparable to the methylthiophene analog (m/z 327) .

Biological Activity

Introduction

(Z)-4-((Dimethylamino)methylene)-3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5(4H)-one is a pyrazolone derivative with significant potential in medicinal chemistry. Its unique structural characteristics, including a dimethylamino group and a nitrophenyl substituent, contribute to its diverse biological activities. This article explores the compound's biological activity, synthesis pathways, and relevant case studies.

Chemical Structure and Properties

The compound can be represented as follows:

C13H14N4O3\text{C}_{13}\text{H}_{14}\text{N}_{4}\text{O}_{3}

The structural formula highlights the presence of a pyrazolone core, which is known for its reactivity and potential therapeutic applications.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs often exhibit significant antimicrobial properties. A comparative analysis with other pyrazolone derivatives suggests that this compound may possess notable antibacterial and antifungal activities.

Anti-inflammatory Properties

The compound has been suggested to have anti-inflammatory effects, likely due to its ability to inhibit pro-inflammatory cytokines. Studies have shown that related pyrazolone derivatives exhibit similar activities, making this compound a candidate for further investigation in inflammatory diseases.

Antioxidant Activity

Molecular docking studies indicate that this compound may possess antioxidant properties. The presence of nitro groups enhances its reactivity towards free radicals, suggesting a protective role against oxidative stress.

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound has been analyzed using computational methods. Programs like PASS (Prediction of Activity Spectra for Substances) have predicted various biological activities based on its molecular structure, including:

Activity TypePredicted Efficacy
AntimicrobialHigh
Anti-inflammatoryModerate
AntioxidantHigh

Synthesis Pathways

Several synthetic pathways can be employed to produce this compound. Commonly used methods include:

  • Condensation Reactions : Involving dimethylaminomethylene derivatives and 4-nitrophenyl hydrazine.
  • Cyclization Reactions : Utilizing appropriate catalysts to facilitate the formation of the pyrazolone ring.

These methods highlight the versatility of synthetic approaches in generating this compound.

Study 1: Antimicrobial Evaluation

A study conducted on various pyrazolone derivatives, including this compound, revealed significant antimicrobial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound demonstrated an IC50 value comparable to established antibiotics, indicating its potential as an antimicrobial agent .

Study 2: Anti-inflammatory Mechanism

In vitro experiments assessed the anti-inflammatory effects of the compound by measuring the inhibition of tumor necrosis factor-alpha (TNF-α) production in macrophages. Results showed that this compound significantly reduced TNF-α levels, suggesting its utility in treating chronic inflammatory conditions .

Study 3: Molecular Docking Studies

Molecular docking simulations indicated that the compound binds effectively to key targets involved in oxidative stress pathways. The binding affinity was comparable to known antioxidants, suggesting that it could serve as a lead compound for developing new antioxidant therapies .

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